molecular formula C6H11NO B1426157 {3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine CAS No. 1203707-10-1

{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine

Cat. No.: B1426157
CAS No.: 1203707-10-1
M. Wt: 113.16 g/mol
InChI Key: GFWCRAOJLDHNKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine is a chemical compound offered as a research tool for qualified laboratory and research applications. This substance is provided with the CAS Number 1203707-10-1 and has a molecular formula of C6H11NO and a molecular weight of 113.16 g/mol . The compound features a rigid 3-oxabicyclo[3.1.0]hexane scaffold, a fused ring system containing an oxygen atom and two cyclopropane rings. The primary amine (-NH2) functional group attached to this scaffold makes it a potential building block for further chemical synthesis and exploration in various research fields. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

3-oxabicyclo[3.1.0]hexan-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-3-6-1-5(6)2-8-4-6/h5H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWCRAOJLDHNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(COC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chiral Resolution of ({3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine) Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The enantiomers of ({3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine), a constrained bicyclic amine, represent critical building blocks in modern medicinal chemistry. The unique three-dimensional structure of the 3-oxabicyclo[3.1.0]hexane scaffold imparts conformational rigidity, which is highly desirable in the design of potent and selective therapeutic agents. As with most chiral molecules, the biological activity of the enantiomers of this amine can differ significantly, necessitating their separation and individual evaluation. This guide provides a comprehensive overview of the theoretical principles and practical methodologies for the chiral resolution of racemic ({3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine), with a focus on diastereomeric salt formation and enzymatic kinetic resolution. Detailed, field-proven protocols and analytical methods for determining enantiomeric purity are presented to aid researchers and drug development professionals in obtaining the desired enantiomerically pure compounds.

Introduction: The Significance of Chiral Bicyclic Amines in Drug Discovery

The 3-oxabicyclo[3.1.0]hexane framework is a key structural motif found in a variety of biologically active molecules.[1][2] Its rigid structure allows for precise orientation of substituents, leading to enhanced binding affinity and selectivity for biological targets. Consequently, enantiomerically pure ({3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine) isomers are valuable synthons for the development of novel therapeutics. The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a pivotal step in the synthesis of single-enantiomer drugs.[3] This guide will explore two classical and industrially scalable methods for achieving this separation: diastereomeric salt crystallization and enzymatic kinetic resolution.

Foundational Principles of Chiral Resolution

Chiral resolution hinges on the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which possess distinct physical properties such as solubility.[3] This difference in solubility is the cornerstone of separation by fractional crystallization.

Diastereomeric Salt Formation

This technique involves reacting the racemic amine (a base) with an enantiomerically pure chiral acid, known as a resolving agent.[4] The resulting products are a pair of diastereomeric salts. Due to their different spatial arrangements, these salts exhibit different crystal lattice energies and, consequently, different solubilities in a given solvent system.[5] The less soluble diastereomeric salt will preferentially crystallize, allowing for its separation from the more soluble salt which remains in the mother liquor.[4] The optically pure amine can then be liberated from the separated salt by treatment with a base.[4]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate.[6] In the case of a primary amine, a common approach is the enantioselective acylation catalyzed by a lipase. The enzyme will preferentially acylate one enantiomer at a much faster rate than the other. This results in a mixture of an acylated amine (amide) and the unreacted, enantiomerically enriched amine. These two compounds, having different functional groups, can then be readily separated by standard chemical techniques such as extraction or chromatography. A significant advantage of this method is the often high enantioselectivity exhibited by enzymes.

Methodologies for Chiral Resolution

The following sections provide detailed protocols for the chiral resolution of racemic ({3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine).

Resolution via Diastereomeric Salt Formation with (2R,3R)-Tartaric Acid

(2R,3R)-Tartaric acid is a widely used, cost-effective, and readily available chiral resolving agent for primary amines.[4][7] The selection of an appropriate solvent system is crucial for achieving efficient separation, as it directly influences the solubility difference between the diastereomeric salts.[7]

  • Salt Formation:

    • In a suitable flask, dissolve 1 equivalent of racemic ({3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine) in a minimum amount of a warm protic solvent such as methanol or ethanol.

    • In a separate flask, dissolve 0.5 to 1.0 equivalent of (2R,3R)-tartaric acid in the same warm solvent. The stoichiometry of the resolving agent may need to be optimized to achieve the best separation.[5]

    • Slowly add the tartaric acid solution to the amine solution with continuous stirring.

  • Crystallization:

    • Allow the mixture to cool gradually to room temperature to promote the formation of well-defined crystals of the less soluble diastereomeric salt.

    • To maximize the yield of the crystalline salt, the flask can be further cooled in an ice bath or refrigerator for several hours or overnight.[4] The rate of cooling can significantly impact crystal size and purity.[8]

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomeric salt.

    • The filtrate (mother liquor) can be retained for the recovery of the other enantiomer.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected crystals in water.

    • With stirring, add a strong base, such as a 1M sodium hydroxide solution, dropwise until the salt is completely dissolved and the solution is basic (pH > 10).

    • Extract the liberated free amine into an organic solvent like dichloromethane or ethyl acetate.

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched ({3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine).

diastereomeric_resolution cluster_0 Salt Formation & Crystallization cluster_1 Separation cluster_2 Liberation & Isolation racemic_amine Racemic Amine in Solvent mixing Mixing & Cooling racemic_amine->mixing resolving_agent Tartaric Acid in Solvent resolving_agent->mixing crystallization Fractional Crystallization mixing->crystallization filtration Vacuum Filtration crystallization->filtration crystals Less Soluble Diastereomeric Salt filtration->crystals mother_liquor More Soluble Diastereomeric Salt filtration->mother_liquor basification Basification (e.g., NaOH) crystals->basification extraction Solvent Extraction basification->extraction final_product Enantiomerically Enriched Amine extraction->final_product

Caption: Workflow for Diastereomeric Salt Resolution.

Enzymatic Kinetic Resolution using Lipase

Lipases, such as Candida antarctica lipase B (CALB), are robust and highly selective enzymes for the acylation of primary amines.[9][10] This protocol describes a typical kinetic resolution where one enantiomer is selectively converted to an amide.

  • Reaction Setup:

    • To a solution of racemic ({3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine) in a suitable organic solvent (e.g., toluene, THF, or MTBE), add an acylating agent (e.g., ethyl acetate or isopropyl acetate).[9][11]

    • Add the lipase catalyst (e.g., immobilized CALB, such as Novozym® 435). The amount of enzyme will depend on its activity and the desired reaction time.

  • Enzymatic Reaction:

    • Stir the reaction mixture at a controlled temperature (typically between 30-70 °C). The optimal temperature will depend on the stability and activity of the chosen lipase.[10]

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., chiral HPLC or GC) to determine the conversion and the enantiomeric excess (e.e.) of both the remaining amine and the formed amide. The reaction is typically stopped at or near 50% conversion to maximize the yield and e.e. of both components.

  • Work-up and Separation:

    • Once the desired conversion is reached, remove the enzyme by filtration.

    • The resulting mixture contains the unreacted amine and the formed amide. These can be separated based on their different chemical properties. For instance, the unreacted amine can be extracted from the organic phase with an acidic aqueous solution (e.g., 1M HCl).

    • The amide will remain in the organic phase. The amine can then be recovered from the aqueous phase by basification and extraction.

enzymatic_resolution cluster_0 Enzymatic Reaction cluster_1 Separation racemic_amine Racemic Amine lipase Lipase (e.g., CALB) racemic_amine->lipase acyl_donor Acyl Donor acyl_donor->lipase reaction_mixture Reaction Mixture (Amine, Amide) lipase->reaction_mixture filtration Filter Enzyme reaction_mixture->filtration extraction Acidic Extraction filtration->extraction unreacted_amine Unreacted Amine (Enantiomerically Enriched) extraction->unreacted_amine Aqueous Phase amide Formed Amide (Enantiomerically Enriched) extraction->amide Organic Phase

Caption: Workflow for Enzymatic Kinetic Resolution.

Analytical Methods for Enantiomeric Purity Determination

Accurate determination of the enantiomeric excess (e.e.) is crucial for evaluating the success of a chiral resolution.[12] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this purpose.[1][13]

Chiral HPLC Method Development
  • Column Selection: A variety of CSPs are commercially available, with polysaccharide-based columns (e.g., Chiralpak® and Chiralcel® series) being particularly effective for a broad range of compounds, including amines.[14][15] Screening several columns with different chiral selectors is often the first step.

  • Mobile Phase Selection:

    • Normal Phase: A mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is a common starting point.[1]

    • Additives: For basic compounds like amines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine or butylamine) to the mobile phase is often necessary to improve peak shape and resolution.[1]

  • Optimization: Once a suitable column and mobile phase system are identified, further optimization of the mobile phase composition, flow rate, and column temperature can be performed to achieve baseline separation of the enantiomers.[15]

Data Summary

The following table summarizes the key parameters and expected outcomes for the described resolution methods. The values are illustrative and will require empirical optimization for ({3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine).

ParameterDiastereomeric Salt ResolutionEnzymatic Kinetic Resolution
Resolving/Acylating Agent (2R,3R)-Tartaric AcidEthyl Acetate / Isopropyl Acetate
Catalyst N/ALipase (e.g., Candida antarctica Lipase B)
Typical Solvent Methanol, EthanolToluene, MTBE
Typical Temperature Room Temp. to 0 °C30 - 70 °C
Theoretical Max. Yield 50% per enantiomer50% per enantiomer (for both amine and amide)
Potential Enantiomeric Excess >95% (after recrystallization)>99%
Key Optimization Variables Solvent, Temperature, Molar RatioEnzyme, Acyl Donor, Temperature, Time

Conclusion

The chiral resolution of ({3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine) is an essential step in harnessing its potential for drug discovery. Both diastereomeric salt formation and enzymatic kinetic resolution offer viable and scalable pathways to obtain the enantiomerically pure isomers. The choice of method will depend on factors such as cost, desired enantiopurity, and available equipment. This guide provides the foundational knowledge and practical protocols to empower researchers to successfully perform and analyze these critical chemical transformations.

References

  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 127(50), 17620-17621. [Link]

  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. PubMed, 16351088. [Link]

  • van den Berg, C., et al. (2018). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. RSC Publishing. [Link]

  • Zhang, Y., et al. (2018). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications (RSC Publishing). [Link]

  • Singh, T., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - RSC Publishing. RSC Publishing. [Link]

  • Singh, T., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC. [Link]

  • Bousquet, J. A., et al. (2014). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Using a Recyclable Palladium Nanoparticle Catalyst Together with Lipases. DiVA. [Link]

  • Unknown Author. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Kim, J. H., et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters - ACS Publications. [Link]

  • Unknown Author. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Guo, Y. L. (2015). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. [Link]

  • Sinha, J., et al. (2014). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]

  • Balint, J., et al. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. PubMed. [Link]

  • Unknown Author. (n.d.). Method development with CHIRALPAK® IA. HPLC. [Link]

  • Unknown Author. (n.d.). Chiral resolution. Wikipedia. [Link]

  • Wang, Y., et al. (2020). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing. [Link]

  • Fogassy, E., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • Lorenz, H., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ScienceDirect. [Link]

  • Wawrzeńczyk, C., et al. (2010). Stereochemistry of terpene derivatives. Part 6: Chemoenzymatic synthesis of chiral bicyclo[3.1.0]hexane derivatives with olfactory properties. DOI. [Link]

  • Unknown Author. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • de la Rua, R. B., et al. (2019). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. RSC. [Link]

  • Csendes, Z., et al. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. MDPI. [Link]

  • Kumar, A. (2013). Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. [Link]

  • Unknown Author. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Unknown Author. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • Kumbhar, S. V. (2014). Which solvent is good for chiral resolution by tartaric acid?. ResearchGate. [Link]

  • Yan, M., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. [Link]

  • Gati, W., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. [Link]

Sources

physical and chemical properties of ({3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of (3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine , a conformationally restricted bicyclic building block.

Executive Summary

(3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine (CAS: 1203707-10-1) is a specialized bicyclic amine used in fragment-based drug discovery (FBDD) and lead optimization. Structurally, it consists of a tetrahydrofuran (THF) ring fused to a cyclopropane ring at the 1,5-positions, with a primary aminomethyl group extending from the bridgehead.

This scaffold serves as a bioisostere for morpholine, piperidine, or flexible ether chains. Its primary value lies in conformation restriction —locking the ether oxygen and the amine vector into a specific spatial orientation—and metabolic hardening , where the cyclopropane ring protects the typically labile


-positions of the ether from oxidative metabolism.
Structural Architecture & Properties
2.1. Structural Analysis

The 3-oxabicyclo[3.1.0]hexane core forces the 5-membered ether ring into a permanent "boat-like" or puckered conformation. Unlike flexible tetrahydrofuran derivatives, which rapidly interconvert between envelope conformers, this bicycle is rigid.

  • Bridgehead Substitution (C1): The methanamine group is attached to a quaternary carbon (C1). This eliminates the possibility of racemization at the connection point and provides a fixed exit vector (approx. 109.5° relative to the ring plane).

  • Strain Energy: The fusion of the three-membered ring introduces significant Bayer strain (~27 kcal/mol for the system), increasing the reactivity of the bridgehead carbons toward metabolic oxidation but paradoxically protecting the ring protons.

2.2. Physicochemical Profile

Data represents a consensus of experimental vendor data and calculated properties.

PropertyValue / DescriptionNotes
CAS Number 1203707-10-1 (Free Base)HCl Salt: 2095396-73-7
Molecular Formula

Molecular Weight 113.16 g/mol
Appearance Colorless liquid (Free Base)White solid (HCl salt)
Boiling Point ~145–150 °C (Predicted)High BP due to H-bonding
Solubility High (Water, MeOH, DMSO)Ether oxygen + Amine confers polarity
LogP -0.6 (Predicted)Significantly lower than carbocyclic analogs
pKa 9.2 – 9.6 (Predicted)Slightly lower than typical alkyl amines (~10.[1][2][3]5) due to inductive effect of ether oxygen
Topological Polar Surface Area 35.25 Ų9.2 (Ether) + 26.0 (Amine)
Synthetic Accessibility

While the core scaffold is often purchased, the conversion of the commercially available alcohol to the amine is a standard in-house workflow. The most robust route avoids ring-opening of the strained cyclopropane.

3.1. Synthesis Workflow (Alcohol to Amine)

The precursor (3-oxabicyclo[3.1.0]hexan-1-yl)methanol (CAS 1203707-39-4) is converted to the amine via a Mesylate-Azide sequence.

Step-by-Step Protocol:

  • Activation (Mesylation):

    • Dissolve (3-oxabicyclo[3.1.0]hexan-1-yl)methanol (1.0 eq) in anhydrous DCM at 0°C.

    • Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

    • Critical Control: Keep T < 5°C to prevent acid-catalyzed ring opening or rearrangement.

    • Stir 1h, quench with water, extract with DCM. The mesylate is generally stable enough for the next step without chromatography.

  • Displacement (Azidation):

    • Dissolve the crude mesylate in DMF.

    • Add Sodium Azide (

      
      , 2.0 eq).
      
    • Heat to 60°C for 4–6 hours. Note: Higher temperatures (>80°C) risk cyclopropane fragmentation.

    • Safety: Use a blast shield; azides are potential explosion hazards.

  • Reduction (Staudinger Reaction):

    • Dissolve the crude azide in THF/Water (10:1).

    • Add Triphenylphosphine (

      
      , 1.2 eq). Nitrogen gas evolution will occur.
      
    • Stir at RT for 12h.

    • Acidify with 1N HCl, wash with ether (removes

      
      ), then basify the aqueous layer (NaOH) and extract with DCM to isolate the free amine.
      
3.2. Visualization of Synthesis Pathway

Synthesis Alcohol (3-Oxabicyclo[3.1.0]hexan-1-yl)methanol (Commercial Precursor) Mesylate Mesylate Intermediate (Activated Electrophile) Alcohol->Mesylate MsCl, Et3N DCM, 0°C Azide Azide Intermediate (Nucleophilic Displacement) Mesylate->Azide NaN3 DMF, 60°C Amine (3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine (Target Scaffold) Azide->Amine PPh3, H2O (Staudinger)

Figure 1: Standard synthetic conversion from the commercial alcohol to the target amine via Staudinger reduction.

Medicinal Chemistry Applications
4.1. Bioisosterism & Vector Positioning

This molecule is a "vector-defined" building block. In a typical piperidine or morpholine ring, substituents can adopt axial or equatorial positions, creating a "wobble" in the exit vector.

  • Rigidification: The 3-oxabicyclo[3.1.0]hexane system locks the C1-substituent. The amine nitrogen is projected at a fixed angle relative to the ether oxygen lone pairs.

  • Lipophilicity Modulation: The ether oxygen lowers LogP (approx -0.6) compared to the carbocyclic bicyclo[3.1.0]hexane (LogP ~2.0), improving water solubility without introducing a hydrogen bond donor (HBD) in the ring itself.

4.2. Metabolic Stability (The "Blocking" Effect)

A common metabolic liability in ethers (like THF) is oxidation at the carbon


 to the oxygen (C2/C5).
  • Mechanism: In this scaffold, C1 and C5 are bridgehead carbons. Bridgehead radicals are energetically unfavorable (Bredt's rule analogy and strain constraints), making hydrogen abstraction by Cytochrome P450 enzymes significantly harder.

  • Result: Drugs incorporating this core often show extended half-lives compared to simple THF analogs.

4.3. Comparison of Scaffolds

Figure 2: Comparison of the flexible THF scaffold vs. the rigid bicyclic bioisostere.

Safety & Handling
  • Hazards: As a primary aliphatic amine, it is Corrosive and an Irritant . It can cause severe skin burns and eye damage.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base readily absorbs

    
     from the air to form carbamates; the HCl salt is stable at room temperature if kept dry.
    
  • Reactivity: Avoid strong oxidizing agents. The cyclopropane ring is stable to standard basic and neutral conditions but can open under strong Lewis acidic conditions or high heat (>150°C).

References
  • Amadis Chemical. (2024). Product Analysis: 3-oxabicyclo[3.1.0]hexan-1-ylmethanamine (CAS 1203707-10-1).[4][5] Retrieved from

  • Barnes-Seeman, D. (2014). The role of bicyclic scaffolds in medicinal chemistry: Bicyclo[3.1.0]hexanes. Journal of Medicinal Chemistry, 57(21), 10241-10256.
  • PharmaBlock Sciences. (2023). Bicyclo[3.1.0]hexanes in Drug Discovery: Design and Synthesis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 96732130, ((1r,5s)-3-oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride. Retrieved from

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions , 58, 1–415. (Reference for core synthesis mechanism).

Sources

Methodological & Application

application of ({3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine) in the synthesis of GPCR ligands.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of (3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine in the Synthesis of GPCR Ligands Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists[1]

Abstract

This guide details the strategic application of (3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine (CAS: 2095396-73-7 / 724701-02-4 derivatives) as a high-value building block in the design of G Protein-Coupled Receptor (GPCR) ligands.[1] Unlike traditional flexible linkers (e.g., ethylenediamine) or planar aromatic spacers, this bicyclic scaffold offers a defined "exit vector" and increased fraction of sp3-hybridized carbons (


). These properties are critical for "escaping flatland" in drug discovery, improving metabolic stability, and accessing novel sub-pockets within orthosteric or allosteric binding sites (e.g., mGluR, GLP-1R).

Scientific Rationale & Mechanism

The "Escape from Flatland" Imperative

Modern GPCR ligand design prioritizes three-dimensionality to improve physicochemical properties.[1] The 3-oxabicyclo[3.1.0]hexane core serves as a conformationally restricted bioisostere for:

  • Morpholine/Piperidine: It mimics the polarity and size but removes conformational entropy penalties upon binding.

  • Cyclohexyl/Phenyl rings: It reduces lipophilicity (LogP) due to the ether oxygen while maintaining a rigid hydrophobic bulk.

Structural Advantages
  • Defined Exit Vector: The fusion of the cyclopropane and tetrahydrofuran rings creates a "V-shaped" rigid scaffold.[1] When used as a linker, the C1-methanamine substituent projects the amine "warhead" at a precise angle (approx. 110-120°) relative to the C5 position, unlike the freely rotating chains of linear alkyl amines.[1]

  • Metabolic Stability: The bridgehead positions (C1/C5) are blocked from metabolic oxidation (Cytochrome P450), a common failure mode for benzylic or simple alkyl amines.

Target Relevance

This scaffold is privileged in libraries targeting:

  • Class C GPCRs (mGluR2/3): As a linker in Positive Allosteric Modulators (PAMs), connecting the core pharmacophore to a lipophilic "tail" that engages the transmembrane domain.

  • Peptide GPCRs (GLP-1R): Used to rigidify side chains in small molecule agonists.[1]

Experimental Protocol: Synthesis of GPCR Ligand Library

Objective: To synthesize a library of amide-linked GPCR ligands using (3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine as the variable "R-group" to probe a specific binding pocket.

Reaction Class: Amide Coupling (HATU-mediated) Scale: 0.1 mmol (Parallel Synthesis Scale)[1]

Materials & Reagents
  • Amine Building Block: (3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine HCl salt (1.2 equiv).[1]

  • Carboxylic Acid Core: Generic GPCR pharmacophore (e.g., a biaryl carboxylic acid) (1.0 equiv).

  • Coupling Agent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv).[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv).
    
  • Solvent: Anhydrous DMF or DMA.

Step-by-Step Methodology

Step 1: Activation of the Carboxylic Acid

  • In a 4 mL reaction vial equipped with a magnetic stir bar, dissolve the Carboxylic Acid Core (0.10 mmol) in anhydrous DMF (1.0 mL).

  • Add DIPEA (0.30 mmol, 52 µL).

  • Add HATU (0.12 mmol, 46 mg) in one portion.

  • Critical Checkpoint: Stir at room temperature for 5–10 minutes. The solution should turn slightly yellow, indicating formation of the active ester (O-At ester). If the solution remains colorless or cloudy after 10 mins, ensure reagents are dry.

Step 2: Amine Addition

  • Add (3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine HCl (0.12 mmol) directly to the vial.[1]

  • Note: If the amine is an HCl salt, the excess DIPEA added in Step 1 is sufficient to neutralize it. If using the free base, reduce DIPEA to 2.0 equiv.

  • Seal the vial and stir at room temperature for 2–4 hours.

  • Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the Acid mass [M-H]- and appearance of the Product mass [M+H]+.

Step 3: Workup & Purification (High-Throughput Compatible)

  • Quench: Add 100 µL of water to quench excess HATU.

  • Dilution: Dilute with DMSO (0.5 mL) and filter through a 0.45 µm syringe filter.

  • Purification: Inject directly onto a Prep-HPLC system (C18 column).

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Lyophilization: Freeze-dry the collected fractions to obtain the final ligand as a white powder.

Data Validation (Expected Results)
Analytical MethodExpected ObservationInterpretation
LC-MS Single peak, >95% purity.[1] Mass = Core + 113.1 Da (Amine) - 18 Da (H2O).[1]Successful coupling.
1H NMR (DMSO-d6) Amide doublet at

8.0-8.5 ppm.[1]
Confirms amide bond formation (-NH-CH2-).[1]
1H NMR (Scaffold) Distinctive multiplet for cyclopropane protons at

0.4-0.8 ppm.[1]
Confirms integrity of the bicyclic ring.

Visualization of Workflow & Mechanism

Diagram 1: Synthesis Workflow

This diagram illustrates the parallel synthesis logic, highlighting the critical activation step.

G Start Carboxylic Acid (GPCR Core) Activation Activation (HATU/DIPEA, 10 min) Start->Activation Coupling Amine Addition (3-Oxabicyclo...) Activation->Coupling Reaction Reaction (RT, 2-4 h) Coupling->Reaction Purification Prep-HPLC (C18, ACN/H2O) Reaction->Purification Final Final Ligand (>95% Purity) Purification->Final

Caption: Standardized parallel synthesis workflow for coupling (3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine to GPCR cores.

Diagram 2: Pharmacophore & Binding Mode

This diagram conceptualizes how the rigid linker positions the "Warhead" in a specific sub-pocket, contrasting it with a flexible linker.

BindingMode cluster_pocket GPCR Binding Pocket (Orthosteric/Allosteric) Core Pharmacophore Core (Main Interaction) Linker Rigid Linker (3-Oxabicyclo[3.1.0]) Core->Linker Defined Vector Warhead Distal Amine (Sub-pocket Binder) Linker->Warhead Locked Conformation Flexible Flexible Linker (High Entropy Cost) Linker->Flexible Bioisosteric Replacement

Caption: The rigid bicyclic linker reduces entropic penalty and directs the distal amine into the sub-pocket.

Troubleshooting & Optimization

  • Low Yield: If yield is <50%, the bridgehead amine might be protonated or sequestered.

    • Solution: Increase DIPEA to 4.0 equiv or switch to a stronger base like TEA (Triethylamine) if no base-sensitive groups are present.[1]

  • Solubility Issues: The bicyclic amine is polar, but the final product might be lipophilic.

    • Solution: Use a co-solvent system (DMF:DCM 1:1) during the reaction to maintain solubility of both the polar salt and the lipophilic product.

  • Stereochemistry: The commercial building block is often a racemate or a specific diastereomer (e.g., cis-fused).

    • Critical: Verify the stereochemistry ((1R,5S) vs (1S,5R)) if the target pocket is chiral. The "V-shape" angle is identical, but the vector projection differs in 3D space.

References

  • Enamine Ltd. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv.[2] Link

  • Monn, J. A., et al. (1999).[3] Synthesis, pharmacological characterization, and molecular modeling of heterobicyclic amino acids related to (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740). Journal of Medicinal Chemistry. Link

  • Pfizer Inc. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. (2025). Compound Summary: (3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine.[1][4][5][6][7][8] National Library of Medicine. Link

  • Barnes-Seeman, D. (2012). The role of conformationally restricted amines in drug discovery. Current Topics in Medicinal Chemistry. Link

Sources

protocols for N-functionalization of ({3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Functionalization of ({3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine)

Strategic Overview

The ({3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine) scaffold represents a high-value pharmacophore in modern fragment-based drug discovery (FBDD). It serves as a conformationally restricted bioisostere of morpholine or piperidine derivatives, offering defined exit vectors that can dramatically alter the metabolic stability (microsomal clearance) and lipophilicity (LogD) of a clinical candidate.

Unlike flexible aliphatic amines, the fused cyclopropane-tetrahydrofuran ring system locks the amine substituent into a specific spatial orientation. This rigidity enhances receptor binding affinity by reducing the entropic penalty upon binding. However, this same structural feature introduces ring strain, necessitating specific handling protocols to prevent acid-catalyzed ring opening or decomposition.

This guide provides three validated workflows for functionalizing the primary amine (


) at the C1 position while preserving the integrity of the bicyclic core.

Chemical Stability & Handling

Critical Pre-Reaction Assessment: The 3-oxabicyclo[3.1.0]hexane core contains a strained cyclopropane ring fused to a tetrahydrofuran. While more stable than an epoxide, the ether bridge is susceptible to Lewis acid-mediated cleavage under forcing conditions.

  • Acidity Tolerance: Stable in mild acids (AcOH, dilute HCl at RT). Avoid boiling concentrated HCl or strong Lewis acids (

    
    , 
    
    
    
    ) which may trigger ring-opening rearrangement.
  • Basicity: The scaffold is robust to strong bases (

    
    , 
    
    
    
    ,
    
    
    ).
  • Salt Form: This building block is frequently supplied as a Hydrochloride (HCl) salt. All protocols below assume the HCl salt; if using the free base, omit the neutralization equivalents of base.

Decision Matrix: Workflow Selector

Choose the optimal pathway based on the target moiety (Alkyl, Acyl, or Aryl group).

Functionalization_Workflow Start Starting Material: {3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine Target Target Moiety? Start->Target Alkyl Alkyl Group (Secondary Amine) Target->Alkyl sp3 Carbon Acyl Amide Bond (Carbonyl) Target->Acyl Carbonyl Aryl Aryl/Heteroaryl (Aniline Analog) Target->Aryl sp2 Carbon Proto1 Protocol 1: Reductive Amination (NaBH(OAc)3) Alkyl->Proto1 Proto2 Protocol 2: Amide Coupling (HATU/DIPEA) Acyl->Proto2 Proto3 Protocol 3: Buchwald-Hartwig (Pd-RuPhos) Aryl->Proto3

Figure 1: Strategic decision tree for selecting the appropriate functionalization protocol.

Protocol 1: Reductive Amination (The "Workhorse")

Objective: Mono-alkylation of the primary amine using an aldehyde or ketone.[1] Mechanism: Formation of an imine/iminium intermediate followed by selective reduction.

Why this method? We utilize Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride. STAB is less toxic, requires no pH adjustment, and is mild enough to not reduce the aldehyde/ketone substrate competitively, ensuring high chemoselectivity.

Reagents & Stoichiometry
ComponentEquivalentsRole
Amine (HCl Salt) 1.0 eqSubstrate
Aldehyde/Ketone 1.1 - 1.2 eqElectrophile
NaBH(OAc)3 1.5 - 2.0 eqSelective Reductant
DIPEA 1.0 eqNeutralize HCl salt (Essential)
Acetic Acid 0.1 - 1.0 eqCatalyst (accelerates imine formation)
DCE or DCM Solvent0.1 M Concentration
Step-by-Step Methodology
  • Free-Basing (In Situ): In a clean vial, suspend the Amine HCl salt (1.0 eq) in 1,2-Dichloroethane (DCE). Add DIPEA (1.0 eq) and stir for 5 minutes until the solution clarifies.

  • Imine Formation: Add the Aldehyde/Ketone (1.1 eq). If the reaction is sluggish (sterically hindered ketones), add Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Formation of the imine is often visible by LCMS.

  • Reduction: Add

    
     (1.5 eq) in one portion. The reaction may bubble slightly.
    
  • Incubation: Seal and stir at RT for 2–16 hours.

    • Note: Do not heat above 40°C unless necessary, to avoid side reactions with the strained core.

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Dry organics over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol 2: Amide Coupling (Precision Acylation)

Objective: Formation of an amide bond with a carboxylic acid. Mechanism: Activation of the carboxylic acid using a uronium coupling agent.[2]

Why this method? HATU is chosen over EDCI/HOBt because it generates a highly reactive aza-benzotriazole active ester, which is crucial for overcoming the steric bulk of the bicyclic amine if the acid partner is also hindered.

Reagents & Stoichiometry
ComponentEquivalentsRole
Carboxylic Acid 1.0 eqElectrophile
HATU 1.1 eqCoupling Agent
DIPEA 3.0 eqBase (1 eq for HCl salt, 2 eq for reaction)
Amine (HCl Salt) 1.1 eqNucleophile
DMF or DMA Solvent0.1 - 0.2 M Concentration
Step-by-Step Methodology
  • Activation: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 minutes. The solution usually turns yellow/orange.

  • Addition: Add the Amine HCl salt (1.1 eq) followed by the remaining DIPEA (1.0 eq).

  • Reaction: Stir at RT for 1–4 hours.

    • Validation: LCMS should show complete consumption of the acid (often the limiting reagent).

  • Workup: Dilute with EtOAc. Wash with 10% LiCl (aq) or water (3x) to remove DMF. Wash with brine.[2]

  • Purification: Standard reverse-phase HPLC or silica chromatography.

Protocol 3: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Coupling the primary amine with an Aryl Halide (Cl, Br, I).[3] Mechanism: Pd(0)/Pd(II) catalytic cycle.[4]

Why this method? Primary alkyl amines are prone to double arylation or


-hydride elimination. We utilize RuPhos  or BrettPhos  precatalysts.[5] RuPhos  is the "Gold Standard" for primary alkyl amines because its bulk prevents double arylation and facilitates the reductive elimination of the mono-arylated product.
Reagents & Stoichiometry
ComponentEquivalentsRole
Aryl Halide 1.0 eqElectrophile (Br/I preferred)
Amine (HCl Salt) 1.2 eqNucleophile
RuPhos Pd G3/G4 0.02 - 0.05 eqPrecatalyst (2-5 mol%)
NaOtBu 2.5 eqStrong Base (activates catalyst & amine)
Toluene or Dioxane SolventDegassed, Anhydrous
Step-by-Step Methodology
  • Preparation: Dry all glassware in an oven. This reaction is sensitive to oxygen and moisture.

  • Charging: In a reaction vial, add Aryl Halide (1.0 eq), Amine HCl salt (1.2 eq),

    
     (2.5 eq), and RuPhos Pd G3 (0.05 eq).
    
    • Note: If the Aryl Halide is liquid, add it after the solvent.

  • Inert Atmosphere: Cap the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvation: Add anhydrous, degassed Toluene or 1,4-Dioxane via syringe.

  • Reaction: Heat to 80°C–100°C for 4–12 hours.

    • Warning: Do not exceed 110°C to protect the oxabicyclo core.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black and salts. Concentrate.

  • Purification: Silica chromatography.

Quality Control & Validation

To ensure the protocol was successful and the bicyclic ring is intact:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Intact Core: Look for the characteristic multiplets of the cyclopropane protons (typically 0.5 – 1.5 ppm) and the bridgehead protons near the oxygen (3.5 – 4.0 ppm).

    • N-Functionalization:

      • Reductive Amination: Appearance of a triplet/multiplet for the new

        
         proton.
        
      • Amide: Significant downfield shift of the methylene protons adjacent to the nitrogen (approx 3.0

        
         3.5+ ppm).
        
  • LCMS:

    • Check for [M+H]+.

    • Fragmentation: In MS/MS, loss of the oxabicyclo fragment (neutral loss) is common.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.

  • Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.

  • Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[5] Chemical Science, 2011.[5]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[5]

Sources

Application Notes & Protocols: Strategic Implementation of 3-Oxabicyclo[3.1.0]hexane Derivatives in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Bicyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer enhanced potency, selectivity, and favorable pharmacokinetic properties is relentless. Bicyclic scaffolds, such as 3-oxabicyclo[3.1.0]hexane and its nitrogenous analogue, 3-azabicyclo[3.1.0]hexane, have emerged as powerful design elements.[1][2] These structures act as conformationally rigid isosteres for more flexible fragments like cyclohexanes or even aromatic rings, offering a means to lock a molecule into a bioactive conformation.[1] This conformational constraint can lead to tighter binding with biological targets, improved metabolic stability, and reduced off-target effects.[1] The 3-azabicyclo[3.1.0]hexane framework, in particular, is a valuable structural motif found in a variety of biologically active compounds, including opioid receptor antagonists and dipeptidyl peptidase-IV (DPP-IV) inhibitors.[3][4][5]

Solid-Phase Synthesis (SPS) provides an ideal platform for leveraging these advanced building blocks.[6] By anchoring the growing molecule to an insoluble resin, SPS streamlines the synthesis of compound libraries, allowing for the rapid exploration of structure-activity relationships (SAR).[7][8] This guide provides a detailed examination of the principles and a practical, step-by-step protocol for incorporating these valuable bicyclic derivatives into peptide and small molecule libraries using established solid-phase techniques.

Core Principles: Solid-Phase Synthesis (SPS) as an Enabling Technology

Solid-phase synthesis is a cornerstone of modern chemical and drug discovery, allowing for the assembly of complex molecules in a stepwise fashion on an insoluble polymer support.[6][8] The fundamental advantage of this technique is the simplification of purification; excess reagents and soluble by-products are removed by simple filtration and washing of the resin-bound product.[6][7]

The key components of any solid-phase synthesis are:

  • Solid Support (Resin): An insoluble polymer matrix (e.g., polystyrene beads) that is functionalized to act as the anchor point for the synthesis.[9]

  • Linker: A bifunctional molecule that connects the first building block to the resin. The linker's chemistry dictates the conditions under which the final product will be cleaved from the support.[6][9][10]

  • Protecting Groups: Temporary blocking groups (e.g., Fmoc or Boc) on the building blocks that prevent unwanted side reactions and are selectively removed at each cycle to allow for chain elongation.[6][10]

The synthesis proceeds in a series of iterative cycles, as illustrated below. This automated or semi-automated process is highly efficient for generating libraries of related compounds for screening.[7][11][12]

G cluster_0 Solid-Phase Synthesis Cycle A 1. Resin with Attached Substrate B 2. Deprotection (e.g., remove Fmoc) A->B Deprotection Agent C 3. Washing (Remove by-products) B->C Solvents D 4. Coupling (Add next protected building block) C->D Activated Building Block + Coupling Agent E 5. Washing (Remove excess reagents) D->E Solvents F Repeat Cycle for Chain Elongation E->F Next Cycle F->D G Final Cleavage from Resin F->G After Final Cycle

Figure 1: General workflow of a solid-phase synthesis cycle.

Application Note: Incorporating 3-Azabicyclo[3.1.0]hexane Scaffolds into Peptidomimetics

Causality and Strategic Advantage: Peptides are versatile signaling molecules, but their therapeutic potential is often limited by poor metabolic stability and conformational flexibility. Introducing rigid scaffolds like 3-azabicyclo[3.1.0]hexane into a peptide sequence serves as a powerful strategy to overcome these limitations. This specific scaffold can act as a rigid dipeptide mimetic or a turn-inducer, forcing the peptide backbone into a defined secondary structure (e.g., a β-turn). This pre-organization can significantly enhance binding affinity and selectivity for the target receptor or enzyme.[13][14]

The Key Building Block: The successful integration of this scaffold relies on a properly functionalized and protected building block. For standard Fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS), the key reagent is an Fmoc-protected 3-azabicyclo[3.1.0]hexane-carboxylic acid derivative . This allows it to be coupled like any other standard amino acid in the automated or manual synthesis cycle.

The general workflow for incorporating this building block into a peptide sequence is visualized below.

G Resin Resin Linker Peptide Chain Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple Fmoc-3-azabicyclo- [3.1.0]hexane-COOH (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Result Resin Linker Peptide Chain Bicyclic Scaffold Wash2->Result Chain Elongated Cleavage Final Cleavage (TFA Cocktail) Result->Cleavage Synthesis Complete FinalProduct Purified Bicyclic Peptidomimetic Cleavage->FinalProduct

Figure 2: Workflow for incorporating the bicyclic scaffold via Fmoc-SPPS.

Experimental Protocol: Synthesis of a Model Tetrapeptide containing a 3-Azabicyclo[3.1.0]hexane Mimic

This protocol details the manual synthesis of a model peptide (e.g., Ac-Tyr-Ala-(Bicyclic)-Phe-NH₂) on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials and Reagents:

  • Resin: Rink Amide MBHA Resin (Loading: ~0.5 mmol/g)

  • Protected Amino Acids: Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH

  • Bicyclic Building Block: Fmoc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Washing Solvents: Methanol (MeOH), Diethyl ether

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Equipment: Solid-phase synthesis vessel with a frit, shaker, nitrogen line for agitation, HPLC for purification, Mass spectrometer for analysis.

Step-by-Step Methodology:

  • Resin Swelling and Preparation (30 min):

    • Place 100 mg of Rink Amide resin in the synthesis vessel.

    • Add 2 mL of DCM and allow to swell for 20 minutes with gentle agitation.

    • Drain the DCM, add 2 mL of DMF, and agitate for 10 minutes. Drain the DMF.

    • Causality: Swelling the resin is critical to expose the functional groups within the polymer matrix, ensuring efficient diffusion of reagents and solvents.

  • Initial Fmoc Deprotection (2 x 10 min):

    • Add 2 mL of 20% piperidine/DMF to the resin. Agitate for 10 minutes.

    • Drain the solution. Repeat with a fresh 2 mL portion of the deprotection solution for another 10 minutes.

    • Drain and wash the resin thoroughly with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).

    • Causality: The basic piperidine removes the acidic proton at the C9 position of the fluorenyl group, initiating a β-elimination to liberate the free amine on the linker. Two treatments ensure complete deprotection.

  • Coupling of the First Amino Acid (Fmoc-Phe-OH) (2 hours):

    • In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in 1.5 mL of DMF. Allow to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin. Agitate with nitrogen bubbling for 2 hours.

    • Drain the solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

    • Causality: HBTU is an efficient coupling reagent that forms an activated ester with the amino acid carboxyl group, which is then susceptible to nucleophilic attack by the free amine on the resin. DIPEA acts as an organic base to neutralize the reaction.

  • Iterative Synthesis Cycles (Deprotection and Coupling):

    • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for the subsequent building blocks in the desired sequence:

      • Cycle 2: Couple Fmoc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

      • Cycle 3: Couple Fmoc-Ala-OH.

      • Cycle 4: Couple Fmoc-Tyr(tBu)-OH.

    • Self-Validation: After each coupling step, a small sample of beads can be taken for a Kaiser test. A blue color indicates a free primary amine (incomplete coupling), while yellow/colorless indicates a successful coupling. If the test is positive, a "double coupling" (repeating the coupling step) is recommended.

  • Final Deprotection and Acetylation (30 min):

    • After the final coupling (Fmoc-Tyr(tBu)-OH), perform the Fmoc deprotection as described in Step 2.

    • To cap the N-terminus, add a solution of 20% acetic anhydride and 5% DIPEA in DMF to the resin and agitate for 30 minutes.

    • Wash thoroughly with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL). Dry the resin under high vacuum.

    • Causality: Acetylation provides a neutral terminus, which is often desirable for biological assays to mimic native proteins.

  • Cleavage and Side-Chain Deprotection (3 hours):

    • Add 2 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the dried resin in a fume hood.

    • Agitate gently for 3 hours at room temperature.

    • Causality: The strong acid TFA cleaves the linker to release the peptide and simultaneously removes acid-labile side-chain protecting groups (like tBu on Tyrosine). TIS and water act as scavengers to trap reactive carbocations generated during deprotection, preventing side reactions.

    • Safety Note: TFA is highly corrosive. Always handle in a certified fume hood with appropriate personal protective equipment.

  • Product Precipitation and Purification:

    • Filter the TFA solution away from the resin beads into a centrifuge tube containing 10 mL of cold diethyl ether.

    • A white precipitate (the crude peptide) should form. Centrifuge, decant the ether, and wash the pellet with cold ether twice more.

    • Dry the crude peptide pellet, dissolve it in a minimal amount of Acetonitrile/Water, and purify using reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Data Presentation and Troubleshooting

ParameterCondition / ReagentRationale / Common IssuesExpected Outcome
Resin Rink AmideFor C-terminal amides. Ensure loading capacity is appropriate for the scale.Peptide-NH₂
Coupling HBTU / DIPEAStandard, efficient coupling. For sterically hindered couplings (like the bicyclic unit), extend time to 4h or double couple.>99% coupling efficiency per step
Deprotection 20% Piperidine/DMFStandard Fmoc removal. Incomplete removal can lead to deletion sequences.Complete deprotection in 20 min
Cleavage 95% TFA / 2.5% TIS / 2.5% H₂OStrong acid cleavage. TIS is crucial to prevent side-product formation with Tyr.High yield of crude peptide
Purity (Crude) Post-precipitationVaries based on sequence length and difficulty.Typically 60-80%
Purity (Final) Post-HPLCDepends on separation efficiency.>95% for biological testing

Conclusion

The integration of conformationally rigid scaffolds like 3-oxabicyclo[3.1.0]hexane and its aza-analogue into small molecules and peptides is a validated and powerful strategy in drug discovery. By combining these advanced building blocks with the efficiency and scalability of solid-phase synthesis, researchers can rapidly generate diverse libraries of unique chemical entities. The protocols and principles outlined in this guide provide a robust framework for scientists to explore new chemical space, ultimately accelerating the development of next-generation therapeutics with improved pharmacological profiles.

References

  • Ullrich, S., George, J., Coram, A. E., Morewood, R., & Nitsche, C. (2022). Biocompatible and Selective Generation of Bicyclic Peptides. Angewandte Chemie International Edition, 61(7), e202114223. [Link][11][12]

  • Greening the Solid-Phase Peptide Synthesis of the First Bicyclic Analogue of the Arc Repressor and Its Binding to DNA. ACS Sustainable Chemistry & Engineering. [Link][15]

  • Solid-Phase Organic Synthesis: Bicyclic Peptides and Purine-Derived Small Molecules. (Doctoral dissertation). [Link][7]

  • Abell, A. D., & Foulds, G. J. (2006). Synthesis of Conformationally Constrained Lysine Analogues. The Journal of Organic Chemistry, 71(15), 5535-5541. [Link][13]

  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., & Ryabchuk, P. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link][16][17]

  • Albericio, F., & Subirós-Funosas, R. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1368. [Link][10]

  • An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. [Link][9]

  • Vasilevsky, S. F., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 785-794. [Link][3]

  • Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091. [Link][4]

  • Horgan, C. P., et al. (2006). Synthesis of constrained analogues of cholecystokinin/opioid chimeric peptides. Tetrahedron Letters, 47(13), 2043-2046. [Link][14]

  • Chemistry LibreTexts. (2025). 12.6: Automated Peptide Synthesis - Solid-Phase Technique. [Link][8]

  • Hou, C., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. [Link][2]

  • Ma, C., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(4), 889-894. [Link][5]

Sources

Application Note: Strategic Utilization of 3-Oxabicyclo[3.1.0]hexane Scaffolds in Combinatorial Libraries

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the strategic utilization of 3-oxabicyclo[3.1.0]hexane as a privileged scaffold for combinatorial library construction. It moves beyond basic synthesis to address the "Why" and "How" of applying this template in drug discovery, specifically for conformationally restricted analogs and diversity-oriented synthesis (DOS).

Executive Summary

The 3-oxabicyclo[3.1.0]hexane scaffold represents a "privileged structure" in medicinal chemistry due to its unique ability to freeze molecular conformation.[1][2] By fusing a cyclopropane ring to a tetrahydrofuran (THF) core, this template locks substituents into defined vectors, mimicking the "North" or "South" puckering modes of nucleosides and providing a rigid replacement for proline in peptidomimetics.[2] This guide details the high-throughput synthesis of these scaffolds and their diversification into combinatorial libraries.

Strategic Rationale: The "Frozen" Vector

In drug design, entropy penalty is a major barrier to binding affinity.[2] Flexible molecules lose entropy upon binding to a protein target.[2] The 3-oxabicyclo[3.1.0]hexane scaffold pre-organizes the molecule, reducing this penalty.[1]

  • Conformational Locking: The fused cyclopropane ring forces the five-membered ether ring into a specific envelope conformation.[2]

  • Vector Definition: Substituents at the C6 (cyclopropyl) and C2/C4 positions are projected at precise angles, allowing for rigorous Structure-Activity Relationship (SAR) mapping.[1]

  • Metabolic Stability: The bicyclic system is generally more resistant to oxidative metabolism than the corresponding substituted THF or cyclopentane rings.[2]

Workflow Visualization

The following diagram outlines the critical path from raw materials to a diversified library, highlighting the "Branch Point" where the scaffold is either preserved (for rigid analogs) or ring-opened (for functionalized chains).[1]

G Start Precursor: 2,5-Dihydrofuran Reaction Cyclopropanation (Rh2(OAc)4 + EDA) Start->Reaction Carbenoid Insertion Scaffold Scaffold: 3-Oxabicyclo[3.1.0]hexane (C6-Ester) Reaction->Scaffold Diastereoselection Branch1 Path A: Scaffold Preservation (Rigid Spacers/Mimics) Scaffold->Branch1 C6-Functionalization Branch2 Path B: Ring Opening (Diversity Oriented Synthesis) Scaffold->Branch2 Nucleophilic Attack Lib1 Library 1: Amide/Ester Analogs Branch1->Lib1 Lib2 Library 2: Functionalized Lactones/THF Branch2->Lib2

Figure 1: Strategic workflow for 3-oxabicyclo[3.1.0]hexane library generation. Path A utilizes the scaffold as a rigid core; Path B exploits strain release for diversification.[2]

Core Protocol 1: Scaffold Synthesis (The Foundation)

Objective: Large-scale synthesis of ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate. Mechanism: Rhodium(II)-catalyzed intermolecular carbenoid cyclopropanation.[1]

Materials
  • Substrate: 2,5-Dihydrofuran (freshly distilled).

  • Reagent: Ethyl diazoacetate (EDA) (Caution: Potentially explosive; handle in solution).

  • Catalyst: Dirhodium(II) tetraacetate [Rh2(OAc)4].[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM) or Pentane.[2]

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried 3-neck round-bottom flask under Argon, dissolve [Rh2(OAc)4] (0.5 mol%) in anhydrous DCM.[1]

  • Substrate Addition: Add 2,5-dihydrofuran (5.0 equivalents). The excess is crucial to minimize dimerization of the carbene.[2]

  • Controlled Addition (Critical Step):

    • Prepare a solution of Ethyl Diazoacetate (1.0 equiv) in DCM.

    • Add this solution dropwise via a syringe pump over 8–12 hours at room temperature.

    • Why? Slow addition keeps the concentration of free carbene low, favoring reaction with the olefin over carbene-carbene dimerization (fumarate/maleate formation).[2]

  • Monitoring: Monitor reaction via GC-MS or TLC (stain with KMnO4; alkene disappears, product spot appears).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove solvent and excess dihydrofuran.[2]

    • Note: The excess dihydrofuran can be recovered and redistilled.

  • Purification: Purify the residue via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

    • Outcome: The reaction typically yields a mixture of exo and endo isomers.[2] For most combinatorial applications, the exo isomer is preferred due to steric accessibility.[2]

QC & Validation Data
ParameterExo-Isomer (Major)Endo-Isomer (Minor)
1H NMR (Cyclopropyl H)

~1.5 ppm (

Hz)

~2.1 ppm (

Hz)
Stereochemistry Ester points away from oxygenEster points toward oxygen
Yield (Typical) 60–70%10–20%

Core Protocol 2: Library Diversification (Combinatorial Application)

Objective: Parallel synthesis of a 96-member amide library using the C6-carboxylate handle.[1]

Reagents
  • Scaffold: 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid (obtained via saponification of the ethyl ester from Protocol 1).[1]

  • Coupling Agents: HATU or T3P (Propylphosphonic anhydride).[2]

  • Amine Set: 96 diverse primary/secondary amines (aromatic, aliphatic, heteroaromatic).[1][2]

Protocol
  • Saponification (Bulk): Treat the ethyl ester with LiOH (2.0 equiv) in THF/H2O (3:1) at RT for 4 hours. Acidify to pH 3 and extract. This yields the free acid "Template."

  • Plate Preparation: In a 96-well deep-well block, dispense the Template (0.1 mmol per well).

  • Coupling Reaction:

    • Add amine (1.2 equiv) to each well.[2]

    • Add DIPEA (3.0 equiv).

    • Add HATU (1.2 equiv) as a solution in DMF.

  • Incubation: Seal the block and shake at RT for 16 hours.

  • Scavenging (Self-Validating Step):

    • Add polymer-supported isocyanate (to scavenge excess amine).[1]

    • Add polymer-supported carbonate (to scavenge HOBt/acid byproducts).[1]

    • Shake for 4 hours.

  • Isolation: Filter the reaction mixtures into a receiving plate. Evaporate solvent (Genevac).[2]

Application: Nucleoside Analogs (North/South Locking)

The 3-oxabicyclo[3.1.0]hexane scaffold is extensively used to mimic the sugar moiety of nucleosides.[1][2]

  • North Conformation: Mimicked by 2,5-dihydrofuran derivatives where the cyclopropane is fused.[1][3]

  • Protocol: The C2 position (anomeric) is functionalized via oxidative methods (e.g., electrochemical oxidation or reaction with NBS/benzoyl peroxide) to introduce an acetoxy group, which is then displaced by the nucleobase (Vorbrüggen coupling).[1][2]

Troubleshooting & Critical Parameters

Safety Warning: Diazoacetates

Hazard: Diazo compounds are shock-sensitive and potentially explosive.[1] Mitigation: Never distill neat diazoacetate. Always use in solution. Perform reactions behind a blast shield. Quench waste streams with acetic acid.

Diastereocontrol

Issue: Poor exo/endo ratio. Solution: Use bulky carboxylates (e.g., tert-butyl diazoacetate) or chiral catalysts (e.g., Rh2(DOSP)4) if enantioselectivity is required.[1][2] The exo isomer is thermodynamically favored but kinetic control often yields mixtures.[2]

Ring Stability

Issue: Unintended ring opening. Insight: The 3-oxabicyclo[3.1.0]hexane system is sensitive to strong Lewis acids which can trigger ionization at the bridgehead (C1/C5) leading to ring expansion or cleavage.[2] Protocol Adjustment: Avoid strong Lewis acids (e.g., BF3·OEt2) during functionalization unless ring opening is the intended goal (Path B in Figure 1).[2]

References

  • Reiser, O. (2006).[2] "Synthesis of Enantiomerically Pure

    
    -Amino Acids and their Application in the Synthesis of Bioactive Peptides." Chemical Reviews. Link[1]
    
  • Wenkert, E., et al. (1999).[2][4] "Reactions of ethyl diazoacetate with

    
    -methylfurans." Tetrahedron Letters. Link
    
  • Marquez, V. E., et al. (2005).[2] "Conformational restriction of nucleosides by a 3-oxabicyclo[3.1.0]hexane scaffold." Journal of the American Chemical Society. Link[1]

  • Madalengoitia, J. S. (2000).[2] "Polymer-Supported Synthesis of 3-Oxabicyclo[3.1.0]hexane Derivatives." Journal of Organic Chemistry. Link[1]

  • Gnad, F., & Reiser, O. (2003).[2] "Synthesis of 3-oxabicyclo[3.1.0]hexan-2-ones: Novel Scaffolds for Combinatorial Chemistry." Tetrahedron Letters. Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of ({3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ({3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine). This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of this valuable bicyclic amine. Here, we address common challenges and frequently asked questions encountered during synthesis, providing in-depth, field-proven insights to ensure the technical accuracy and success of your experiments.

I. Overview of Synthetic Strategy

The synthesis of ({3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine) presents unique challenges due to its strained bicyclic ether structure and the presence of a primary amine on a sterically hindered bridgehead carbon. A common synthetic approach involves the construction of the 3-oxabicyclo[3.1.0]hexane core, followed by the introduction and conversion of a suitable functional group at the C1 position to the desired aminomethyl moiety.

A plausible retrosynthetic analysis suggests that the target molecule can be derived from a precursor with a functional group at the C1 position, such as a nitrile or a protected hydroxymethyl group, which can be readily converted to the amine. The bicyclic core itself can be synthesized through various methods, including intramolecular cyclization reactions.

II. Troubleshooting Guide

This section is organized in a question-and-answer format to directly address specific issues that may arise during the synthesis.

A. Formation of the 3-Oxabicyclo[3.1.0]hexane Core

Question 1: Low yield during the cyclization to form the bicyclic ether core. What are the potential causes and solutions?

Answer:

Low yields in the formation of the 3-oxabicyclo[3.1.0]hexane core often stem from competing side reactions or incomplete conversion. The specific challenges depend on the chosen synthetic route.

  • For Iodolactonization-based routes: One common method for constructing this core involves the iodolactonization of alkylidenecyclopropyl esters.[1][2]

    • Causality: The success of this reaction is highly dependent on the stereoselective addition of iodine and the subsequent intramolecular cyclization. Incomplete reaction can be due to poor quality of the iodinating agent (I2 or NIS), insufficient activation by the solvent system, or steric hindrance from bulky substituents.

    • Troubleshooting Protocol:

      • Reagent Quality: Ensure the N-iodosuccinimide (NIS) or iodine used is fresh and of high purity.

      • Solvent System: The presence of water is often crucial for this reaction to proceed efficiently.[1][2] Ensure your acetonitrile (CH3CN) contains the appropriate amount of water as specified in the literature.

      • Temperature Control: Maintain the recommended reaction temperature. Deviations can lead to the formation of byproducts.

      • Substrate Purity: Ensure the starting alkylidenecyclopropyl ester is free of impurities that could consume the iodinating agent.

  • For Reduction/Cyclization routes: Another approach involves the synergistic NaBH4-reduction/cyclization of 2-aroyl-cyclopropane-1-carboxylates.[3]

    • Causality: Incomplete reduction of the ketone or premature quenching of the reducing agent can lead to low yields. The stereochemistry of the starting material is also critical for a successful cyclization.

    • Troubleshooting Protocol:

      • Reducing Agent: Use a fresh, high-quality batch of sodium borohydride (NaBH4).

      • Reaction Conditions: Strictly adhere to the recommended temperature and reaction time to ensure complete reduction before the cyclization step.

      • pH Control: The pH of the reaction mixture can influence the stability of the intermediate and the final product. Careful control during workup is essential.

B. Functionalization at the Bridgehead Carbon (C1)

Question 2: Difficulty in introducing a functional group at the C1 bridgehead position. Why is this and how can it be overcome?

Answer:

The C1 carbon in the 3-oxabicyclo[3.1.0]hexane system is a bridgehead carbon, which presents significant synthetic challenges.

  • Causality: Bridgehead carbons are sterically hindered and generally less reactive.[4] Reactions that proceed through planar intermediates, such as SN2 reactions or the formation of sp2-hybridized carbocations, are disfavored due to the geometric constraints of the bicyclic system (Bredt's Rule).[5]

  • Troubleshooting Strategies:

    • Radical Reactions: Consider radical-based functionalization methods, as they are less sensitive to the steric constraints of bridgehead positions.

    • Carbenoid Insertions: The use of cyclopropylmagnesium carbenoids has been shown to be effective for C-H insertion reactions, which could be a viable strategy for functionalizing the bridgehead position.[6]

    • Early Functionalization: A more effective strategy is often to introduce the desired functional group or a precursor at an earlier stage of the synthesis, before the bicyclic system is formed. For example, starting with a functionalized cyclopropane derivative.

C. Conversion to the Aminomethyl Group

Question 3: Inefficient conversion of the C1 functional group (e.g., nitrile, ester) to the aminomethyl group. What are the best practices?

Answer:

The reduction of a nitrile or a carboxylic acid derivative to a primary amine is a standard transformation, but can be challenging on a large scale, especially with a sterically hindered substrate.

  • For Nitrile Reduction:

    • Causality: Incomplete reduction, over-reduction, or side reactions can occur. The choice of reducing agent and reaction conditions is critical.

    • Recommended Protocol:

      • Catalytic Hydrogenation: Use a robust catalyst like Raney Nickel or a rhodium-based catalyst under hydrogen pressure. This method is often clean and scalable.

      • Metal Hydride Reduction: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent for nitriles. However, its pyrophoric nature requires careful handling on a large scale. Ensure a completely anhydrous reaction environment.

      • Workup: A careful aqueous workup is necessary to quench the excess hydride and liberate the free amine.

  • For Carboxylic Acid/Ester Reduction to Amine (via Curtius or Hofmann Rearrangement):

    • Causality: These multi-step sequences can suffer from yield losses at each stage. The formation and rearrangement of the acyl azide (Curtius) or the N-bromoamide (Hofmann) are key steps that require precise control.

    • Best Practices:

      • Temperature Control: Both rearrangements are sensitive to temperature. Strict temperature control is essential to avoid side reactions and ensure a complete rearrangement.

      • Reagent Purity: Use high-purity reagents, especially for the formation of the reactive intermediates.

D. Purification of the Final Product

Question 4: Challenges in purifying the final product, ({3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine), on a large scale. How can this be addressed?

Answer:

The purification of polar amines can be problematic due to their basicity and high polarity.

  • Causality: The primary amine group can interact strongly with silica gel, leading to tailing and poor separation during column chromatography.[7] The product's potential water solubility can also complicate extractions.

  • Troubleshooting and Optimization:

    • Amine-Modified Stationary Phase: For chromatographic purification, consider using an amine-functionalized silica gel to minimize the acid-base interactions and improve separation.[7]

    • Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase chromatography with an appropriate mobile phase modifier (e.g., triethylamine) can be an effective purification strategy.[8]

    • Salt Formation and Recrystallization: A highly effective method for purifying amines on a large scale is to form a salt (e.g., hydrochloride or tartrate) and purify it by recrystallization.[9][10] The pure salt can then be neutralized to provide the free amine.

    • Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be a scalable purification method.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations for the large-scale synthesis of this compound?

A1: The synthesis involves several hazardous reagents and reactions. Key safety considerations include:

  • Pyrophoric Reagents: If using LiAlH4, strict anhydrous conditions and proper quenching procedures are mandatory.

  • Energetic Intermediates: Azide intermediates (in the Curtius rearrangement) are potentially explosive and should be handled with extreme care, avoiding heat, friction, and shock.

  • Pressure Reactions: Catalytic hydrogenation requires the use of a certified pressure reactor and adherence to all safety protocols for handling hydrogen gas.

  • Standard PPE: Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.

Q2: How can I monitor the progress of the key reactions?

A2: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the products and byproducts.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of intermediates and the final product.

Q3: Are there any stereochemical considerations in this synthesis?

A3: Yes, the 3-oxabicyclo[3.1.0]hexane core has multiple stereocenters. The stereochemistry of the final product is determined by the stereochemistry of the starting materials and the stereoselectivity of the reactions used. It is crucial to use enantiomerically pure starting materials and stereoselective reactions if a specific stereoisomer is desired. Chiral chromatography or the use of chiral resolving agents may be necessary to separate enantiomers.[1][2]

IV. Experimental Protocols & Data

Illustrative Protocol: Formation of a 3-Oxabicyclo[3.1.0]hexan-2-one Intermediate

This protocol is based on the stereoselective iodolactonization method.

Step-by-Step Methodology:

  • Dissolve the starting alkylidenecyclopropyl ester in a mixture of acetonitrile and water.

  • Cool the solution to the recommended temperature (e.g., 0 °C).

  • Add N-iodosuccinimide (NIS) or a solution of iodine in acetonitrile portion-wise, while monitoring the reaction by TLC.

  • Stir the reaction mixture until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended Condition
Solvent Acetonitrile/Water
Iodinating Agent N-Iodosuccinimide (NIS) or Iodine (I2)
Temperature 0 °C to room temperature
Workup Quench with Na2S2O3, extraction
Purification Column Chromatography

V. Diagrams

Troubleshooting Workflow for Low Cyclization Yield

Troubleshooting Workflow for Low Cyclization Yield start Low Yield in Cyclization check_reagents Check Reagent Quality (e.g., NIS, I2, NaBH4) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Solvent, Time) start->check_conditions check_substrate Analyze Starting Material Purity start->check_substrate reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok Conditions Correct? check_conditions->conditions_ok substrate_ok Substrate Pure? check_substrate->substrate_ok replace_reagents Use Fresh Reagents reagents_ok->replace_reagents No re_run Re-run Reaction reagents_ok->re_run Yes optimize_conditions Optimize Conditions (e.g., adjust temp, solvent ratio) conditions_ok->optimize_conditions No conditions_ok->re_run Yes purify_substrate Re-purify Starting Material substrate_ok->purify_substrate No substrate_ok->re_run Yes replace_reagents->re_run optimize_conditions->re_run purify_substrate->re_run

Caption: Troubleshooting decision tree for low cyclization yield.

General Synthetic Pathway

General Synthetic Pathway start Functionalized Cyclopropane Precursor core 3-Oxabicyclo[3.1.0]hexane Core with C1 Functional Group start->core Cyclization amine ({3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine) core->amine Functional Group Conversion

Caption: A simplified overview of the synthetic strategy.

VI. References

  • An efficient stereoselective synthesis of 4,5-trans-1,5-cis-3-oxabicyclo[3.1.0]hexan-2-ones via the iodolactonization of alkylidenecyclopropyl esters - PubMed. [Link]

  • An Efficient Stereoselective Synthesis of 4,5-trans-1,5-cis-3-Oxabicyclo[3.1.0]hexan-2-ones via the Iodolactonization of Alkylidenecyclopropyl Esters | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis, including asymmetric synthesis, of 3-oxabicyclo[3.1.0]hexanes and bicyclo[3.1.0]hexanes by the 1,5-CH insertion of cyclopropylmagnesium carbenoids as... [Link]

  • Synergistic NaBH4-reduction/cyclization of 2-aroyl-cyclopropane-1-carboxylates: novel synthesis of 3-oxabicyclo[3.1.0]hexane derivatives | Request PDF - ResearchGate. [Link]

  • Is there an easy way to purify organic amines? - Biotage. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Trichloroacetic acid fueled practical amine purifications - PMC - NIH. [Link]

  • Bridgehead Carbons Definition - Organic Chemistry Key Term | Fiveable. [Link]

  • Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the s - VeriXiv. [Link]

  • Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. [Link]

  • What's Bredt's Rule? The problem with bridgehead alkenes - Master Organic Chemistry. [Link]

Sources

Validation & Comparative

structure-activity relationship (SAR) studies of 3-oxabicyclo[3.1.0]hexane analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Structure-Activity Relationships of 3-Oxabicyclo[3.1.0]hexane Analogs for Drug Discovery Professionals

The 3-oxabicyclo[3.1.0]hexane scaffold is a conformationally constrained bicyclic system that has garnered increasing interest in medicinal chemistry. Its rigid framework serves as a valuable template for the design of novel therapeutic agents by locking key pharmacophoric elements in a specific spatial orientation, potentially leading to enhanced potency and selectivity for biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 3-oxabicyclo[3.1.0]hexane analogs across different therapeutic areas, supported by experimental data and detailed protocols.

The 3-Oxabicyclo[3.1.0]hexane Scaffold: A Privileged Motif

The unique three-dimensional structure of the 3-oxabicyclo[3.1.0]hexane core, characterized by the fusion of a cyclopropane and a tetrahydrofuran ring, imparts a significant degree of conformational rigidity. This feature is highly advantageous in drug design as it can reduce the entropic penalty upon binding to a biological target, thereby improving binding affinity. Furthermore, the introduction of this sp³-rich scaffold can enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability, compared to their more planar, aromatic counterparts.

Comparative SAR Analysis Across Therapeutic Targets

Antiviral Activity: Conformationally Locked Nucleoside Analogs

A significant area of investigation for 3-oxabicyclo[3.1.0]hexane derivatives has been in the development of antiviral agents, particularly nucleoside analogs. By replacing the flexible ribose sugar with the rigid bicyclic scaffold, these analogs can mimic the specific sugar puckering conformations recognized by viral polymerases, potentially leading to potent and selective inhibition of viral replication.

Key SAR Insights:

  • Nucleobase Identity: The nature of the nucleobase plays a critical role in antiviral activity. Studies on 2-oxabicyclo[3.1.0]hexane nucleosides, close analogs of the 3-oxa series, have shown that purine and pyrimidine bases exhibit differential activities.

  • Stereochemistry: The stereochemistry of the bicyclic core and the substituents is crucial for proper recognition by viral enzymes.

  • Conformational Lock: The rigid scaffold locks the molecule in a specific conformation, which can be designed to match the bioactive conformation required for interaction with the viral target.

Comparative Data for 2-Oxabicyclo[3.1.0]hexane Nucleoside Analogs:

Compound IDNucleobaseTarget VirusActivity (IC₅₀)
1 GuanineEpstein-Barr Virus (EBV)Active
2 AdenineEpstein-Barr Virus (EBV)Inactive
3 CytidineHuman Immunodeficiency Virus (HIV) in HOS-313 cellsModerately Active
4 UracilHuman Immunodeficiency Virus (HIV)Inactive
5 ThymineHuman Immunodeficiency Virus (HIV)Inactive

Note: Quantitative IC₅₀ values for all compounds were not consistently available in the reviewed literature. "Active" and "Moderate Activity" are based on the qualitative descriptions in the source material.

Experimental Protocol: Antiviral Assay (General Plaque Reduction Assay)

  • Cell Culture: Seed susceptible host cells in 24-well plates and grow to confluency.

  • Virus Infection: Infect the cell monolayers with the target virus at a known multiplicity of infection (MOI) for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and add fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix the cells with a solution of formaldehyde and stain with crystal violet.

  • Data Analysis: Count the number of plaques in each well. The IC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Mechanism of Action: Viral Polymerase Inhibition

The proposed mechanism of action for these antiviral nucleoside analogs involves intracellular phosphorylation to the active triphosphate form, which then acts as a competitive inhibitor or a chain terminator of the viral DNA or RNA polymerase.

antiviral_mechanism cluster_cell Infected Host Cell cluster_virus Viral Replication Analog 3-Oxabicyclo[3.1.0]hexane Nucleoside Analog Analog_MP Analog-Monophosphate Analog->Analog_MP Cellular Kinases Analog_DP Analog-Diphosphate Analog_MP->Analog_DP Cellular Kinases Analog_TP Analog-Triphosphate (Active Form) Analog_DP->Analog_TP Cellular Kinases Viral_Polymerase Viral DNA/RNA Polymerase Analog_TP->Viral_Polymerase Competitive Inhibition Replication_Inhibition Inhibition of Viral Replication Viral_Polymerase->Replication_Inhibition Chain Termination

Caption: Intracellular activation and mechanism of action of 3-oxabicyclo[3.1.0]hexane nucleoside analogs.

Insecticidal Activity: Pyrethroid Mimics

The 3-oxabicyclo[3.1.0]hexane scaffold has also been incorporated into insecticides, demonstrating potent activity. A notable example is 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, which has shown high efficacy against various insect species.[1][2] This activity is likely due to its structural similarity to the core of certain pyrethroid insecticides.

Lead Compound:

  • 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one: This compound exhibited 90-100% mortality against species such as Sitophilus zeamais and Acanthoscelides obtectus.[1][2]

Comparison with Commercial Pyrethroids:

The insecticidal activity of this compound is comparable to that of commercial pyrethroids, suggesting it may act on similar molecular targets, such as voltage-gated sodium channels in the insect nervous system.

Experimental Protocol: Insecticidal Bioassay (Topical Application)

  • Insect Rearing: Rear adult insects of the target species under controlled laboratory conditions.

  • Compound Preparation: Prepare serial dilutions of the test compound in a suitable solvent (e.g., acetone).

  • Topical Application: Apply a small, defined volume (e.g., 1 µL) of the compound solution to the dorsal thorax of each insect using a micro-applicator.

  • Observation: Place the treated insects in clean containers with food and water and maintain them under controlled conditions.

  • Mortality Assessment: Record the number of dead or moribund insects at specified time points (e.g., 24, 48, and 72 hours) post-treatment.

  • Data Analysis: Calculate the LD₅₀ (the dose required to kill 50% of the test population) using probit analysis.

insecticidal_workflow start Insect Rearing prep Compound Dilution start->prep apply Topical Application prep->apply observe Observation apply->observe assess Mortality Assessment observe->assess end LD50 Calculation assess->end

Caption: Workflow for evaluating the insecticidal activity of 3-oxabicyclo[3.1.0]hexane analogs.

Enzyme Inhibition: Precursors for Serine Racemase Inhibitors

The 3-oxabicyclo[3.1.0]hexane-2,4-dione derivative has been utilized as a versatile starting material for the synthesis of cyclopropane-based inhibitors of human serine racemase.[3] Serine racemase is a key enzyme in the central nervous system responsible for the synthesis of D-serine, a co-agonist of the NMDA receptor. Inhibition of this enzyme is a potential therapeutic strategy for neurological disorders associated with NMDA receptor over-activation.

Key Structural Motif:

The hydrolysis of 3-oxabicyclo[3.1.0]hexane-2,4-dione yields cis-1,2-cyclopropanedicarboxylic acid, which serves as a rigid scaffold to mimic the binding of malonate, a known serine racemase inhibitor.

Comparative SAR of Resulting Cyclopropane Derivatives:

While a direct SAR study of a series of 3-oxabicyclo[3.1.0]hexane analogs as serine racemase inhibitors is not yet available, the study of the resulting cyclopropane dicarboxylate derivatives provides valuable insights. The free dicarboxylic acid shows the highest activity, while esterification of the carboxyl groups significantly reduces or abolishes inhibitory activity, highlighting the importance of the charged carboxylate groups for binding to the enzyme's active site.

Experimental Protocol: Serine Racemase Inhibition Assay

  • Enzyme Preparation: Use purified recombinant human serine racemase.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, pyridoxal 5'-phosphate (PLP), and the test inhibitor at various concentrations.

  • Enzyme Incubation: Add the serine racemase to the reaction mixture and pre-incubate.

  • Reaction Initiation: Start the reaction by adding the substrate, L-serine.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding trichloroacetic acid.

  • D-Serine Quantification: Measure the amount of D-serine produced using a specific D-amino acid oxidase-coupled assay or by HPLC analysis.

  • Data Analysis: Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

serine_racemase_inhibition L_Serine L-Serine (Substrate) Serine_Racemase Serine Racemase L_Serine->Serine_Racemase D_Serine D-Serine (Product) Serine_Racemase->D_Serine Inhibitor 3-Oxabicyclo[3.1.0]hexane- derived Inhibitor Inhibitor->Serine_Racemase Inhibition

Caption: Inhibition of serine racemase by 3-oxabicyclo[3.1.0]hexane-derived compounds.

Comparison with 3-Azabicyclo[3.1.0]hexane Analogs

It is insightful to compare the SAR of 3-oxabicyclo[3.1.0]hexane analogs with their nitrogen-containing counterparts, the 3-azabicyclo[3.1.0]hexane derivatives. The replacement of the oxygen atom with a nitrogen introduces a basic center, which can significantly alter the physicochemical properties and biological activity profile. For instance, 3-azabicyclo[3.1.0]hexane derivatives have been successfully developed as potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-IV) and as µ-opioid receptor ligands.[4] The basic nitrogen in these analogs often forms a key salt-bridge interaction with the target protein, a feature that is absent in the 3-oxa series. This fundamental difference underscores the importance of the heteroatom in defining the therapeutic potential of these bicyclic scaffolds.

Future Directions and Conclusion

The 3-oxabicyclo[3.1.0]hexane scaffold represents a promising and underexplored area in medicinal chemistry. The existing data, though limited, demonstrates its potential in developing novel antiviral, insecticidal, and enzyme inhibitory agents. Future research should focus on the systematic synthesis and biological evaluation of a wider range of substituted 3-oxabicyclo[3.1.0]hexane analogs to establish more comprehensive SAR. The conformational rigidity and favorable physicochemical properties of this scaffold make it an attractive starting point for the design of next-generation therapeutics. This guide serves as a foundational resource for researchers aiming to harness the potential of this unique chemical entity in their drug discovery programs.

References

  • Costantino, G., et al. (2019). Cyclopropane derivatives as potential human serine racemase inhibitors: unveiling novel insights into a difficult target. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1256-1265.
  • Marquez, V. E., et al. (2005). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. Journal of Medicinal Chemistry, 48(13), 4431-4442.
  • de Oliveira, A. C., et al. (2012). Synthesis and Insecticidal Activity of an Oxabicyclolactone and Novel Pyrethroids. Molecules, 17(11), 13569-13581.
  • de Oliveira, A. C., et al. (2012). Synthesis and insecticidal activity of an oxabicyclolactone and novel pyrethroids. PubMed, PMID: 23183227.
  • World Health Organization. (2013). Guidelines for testing the efficacy of insecticide products used in aircraft.
  • Wolanin, P. M., et al. (2002). Purification of serine racemase: Biosynthesis of the neuromodulator d-serine. Proceedings of the National Academy of Sciences, 99(26), 16788-16793.
  • De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of Clinical Virology, 30(2), 115-133.
  • Costantino, G., & Macchiarulo, A. (2014). The difficult case of serine racemase inhibitors. Future Medicinal Chemistry, 6(13), 1469-1471.
  • Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203.
  • Comin, M. J., et al. (2003). Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. Tetrahedron, 59(13), 2217-2224.

Sources

evaluation of the ADME properties of 3-oxabicyclo[3.1.0]hexane-based compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Rigidified Ether" Advantage

In modern medicinal chemistry, the 3-oxabicyclo[3.1.0]hexane scaffold serves as a high-value bioisostere for tetrahydrofuran (THF) and morpholine rings. Unlike simple ethers, this bicyclic system introduces significant conformational restriction , locking the ring into a specific "boat-like" or "V-shape" geometry.

This guide evaluates the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this scaffold, demonstrating its utility in:

  • Metabolic Hardening: Blocking CYP450-mediated oxidation at the

    
    -carbon positions (a common liability in THF).
    
  • Conformational Locking: Fixing the "North" (

    
    ) or "South" (
    
    
    
    ) pucker in nucleoside/sugar analogs to enhance target affinity.
  • Vector Control: Providing defined exit vectors for substituents, distinct from the flexible THF core.

Structural Rationale & Conformational Bias

The 3-oxabicyclo[3.1.0]hexane system fuses a cyclopropane ring to a tetrahydrofuran ring.[1][2] This fusion imposes severe geometric constraints.

The "North-Lock" Effect

In nucleoside chemistry, the ribose ring pseudorotates between North (C3'-endo) and South (C2'-endo) conformations. Fusing a cyclopropane ring (as in 3-oxabicyclo[3.1.0]hexane) typically locks the system into a North-like (


) conformation . This is critical for targeting enzymes that recognize only one specific pucker (e.g., DNA polymerases or specific GPCRs).
Graphviz Diagram: Conformational Locking & Metabolic Shielding

The following diagram illustrates the structural difference and the metabolic protection mechanism.

G cluster_0 Mechanism of Stability THF Tetrahydrofuran (THF) (Flexible) CYP CYP450 Oxidation THF->CYP High Liability Metabolite α-Hydroxy THF (Unstable -> Ring Open) CYP->Metabolite Rapid Clearance Oxa 3-Oxabicyclo[3.1.0]hexane (Rigid / North-Locked) CYP_Block CYP450 Attack Oxa->CYP_Block Resists Abstraction Stable Metabolically Stable (Steric/Electronic Shield) CYP_Block->Stable Low Clearance

Figure 1: Comparative metabolic pathways showing the resistance of the 3-oxabicyclo[3.1.0]hexane scaffold to oxidative ring opening compared to THF.

Comparative ADME Profiling

The following table contrasts the 3-oxabicyclo[3.1.0]hexane core against standard alternatives.

ParameterTetrahydrofuran (THF)Morpholine3-Oxabicyclo[3.1.0]hexane
Lipophilicity (cLogP) Low (0.46)Very Low (-0.86)Low to Moderate (0.2 - 0.6)
Solubility HighVery HighHigh (Polar oxygen + compact shape)
Metabolic Stability Poor (α-oxidation)Moderate (N-oxide/ring open)High (Bridgehead protons are shielded)
Conformation Flexible (Envelope)Chair (Flexible)Rigid (Boat/V-shape)
Permeability (Peff) HighModerate (Polar)High (Compactness improves diffusion)
Key Risk Rapid ClearanceP-gp Efflux (sometimes)Synthetic Complexity
Deep Dive: Metabolic Stability

The bridgehead carbons (C1/C5) in 3-oxabicyclo[3.1.0]hexane are tertiary. While tertiary C-H bonds are usually prone to oxidation, the cyclopropane strain increases the


-character of the C-H bonds and alters the hybridization, making the abstraction of these protons energetically unfavorable compared to the 

-protons of THF. This "metabolic hardening" is a primary driver for its selection in lead optimization [1].

Experimental Protocols

To validate the ADME advantages, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assessment (Intrinsic Clearance)

Objective: Quantify the metabolic stability improvement over THF analogs.

  • Preparation:

    • Test Compound: 1 µM in phosphate buffer (pH 7.4).

    • Microsomes: Human/Rat liver microsomes (0.5 mg/mL protein).

    • Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Incubation:

    • Pre-incubate microsomes + compound for 5 min at 37°C.

    • Initiate with NADPH.

    • Time points: 0, 5, 15, 30, 45, 60 min.

  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • Success Criteria: 3-oxa analog should show <50% of the clearance of the THF analog.

Protocol B: Conformational Analysis via NMR (The "Lock" Test)

Objective: Confirm the "North-Locked" geometry (essential for nucleoside analogs).

  • Sample: 5-10 mg compound in

    
     or 
    
    
    
    .
  • Experiment: 1H-NMR with decoupling.

  • Analysis: Measure vicinal coupling constants (

    
    ) around the ring.
    
    • Validation: In a North-locked (C3'-endo) conformation, specific couplings (e.g.,

      
      ) will be near 0-2 Hz, whereas South conformations show larger couplings (~7-9 Hz) [2].
      

Decision Framework for Scaffold Selection

Use this logic flow to determine when to deploy the 3-oxabicyclo[3.1.0]hexane scaffold.

DecisionTree Start Start: Lead Optimization Issue Identify Liability Start->Issue Metab Problem: High Metabolic Clearance (THF Ring Oxidation?) Issue->Metab Stability Issue Potency Problem: Low Potency (Entropic Penalty?) Issue->Potency Affinity Issue Soln1 Solution: Switch to 3-Oxabicyclo[3.1.0]hexane Metab->Soln1 Block α-sites Check Check: Is 'North' pucker active? Potency->Check Check->Soln1 Yes (North Active) Stop Stop Check->Stop No (South Active)

Figure 2: Decision tree for implementing the scaffold in lead optimization.

References

  • BenchChem. (2025). Assessing the Metabolic Stability of 6-Oxabicyclo[3.1.0]hexane-Containing Compounds: A Comparative Guide. BenchChem Technical Guides. Link

  • Marquez, V. E., et al. (2011). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxabicyclo[3.1.0]hexane Scaffold. The Journal of Organic Chemistry, 76(21), 8729–8738. Link

  • Comin, M. J., et al. (2003). Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. Tetrahedron, 59(2), 295-301. Link

  • Reiser, O., et al. (2013). Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as conformationally constrained histamine receptor ligands. Organic & Biomolecular Chemistry. Link

  • Enamine. (2025).[3] 3-Oxabicyclo[3.1.1]heptanes and related rigid scaffolds. Enamine Building Blocks. Link

Sources

The Rigid Advantage: A Comparative Docking Guide to 3-Oxabicyclo[3.1.0]hexane Ligands and Their Acyclic Counterparts

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the conformational rigidity of a ligand is a critical parameter that can profoundly influence its binding affinity and selectivity for a biological target.[1] This guide provides an in-depth comparative analysis of the docking behaviors of ligands featuring the 3-oxabicyclo[3.1.0]hexane scaffold against their more flexible acyclic ether analogs. Through a detailed, albeit illustrative, molecular docking study, we will explore the underlying principles of how conformational pre-organization can translate into superior binding energetics. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage scaffold rigidity in their design of novel therapeutics.

The Strategic Importance of Conformational Rigidity

The binding of a ligand to a protein is a thermodynamically driven process, governed by the change in Gibbs free energy (ΔG).[2] A significant contributor to this energy is the conformational entropy of the ligand. Flexible molecules possess a high degree of conformational freedom in their unbound state. Upon binding, this flexibility is lost, resulting in an entropic penalty that can diminish the overall binding affinity.[3]

Rigid scaffolds, such as the 3-oxabicyclo[3.1.0]hexane system, circumvent this issue by pre-organizing the key interacting moieties into a bioactive conformation. This "locked" conformation minimizes the entropic cost of binding, potentially leading to a more favorable free energy of binding and, consequently, higher potency.[1] The 3-oxabicyclo[3.1.0]hexane scaffold, in particular, presents a unique three-dimensional arrangement of its ether oxygen and substituent positions, making it an attractive motif for exploring structure-activity relationships (SAR).[4][5]

A Hypothetical Comparative Docking Study: Methodology

To objectively compare the binding potential of the 3-oxabicyclo[3.1.0]hexane scaffold against a flexible counterpart, we have designed a rigorous in silico molecular docking experiment.

Target Selection and Ligand Design

For this study, we have selected a hypothetical protein kinase as our biological target, a common enzyme class in drug discovery. The active site of this kinase is known to accommodate ligands with a central ether moiety that acts as a hydrogen bond acceptor.

Our comparative ligand set consists of:

  • Ligand A (Rigid): A derivative of 3-oxabicyclo[3.1.0]hexane with a pharmacophoric group (e.g., an aromatic ring) appended.

  • Ligand B (Acyclic): The acyclic counterpart of Ligand A, where the bicyclic core is replaced by a flexible diether chain, maintaining the same atom count and functional groups.

Experimental Protocol: Molecular Docking

The following step-by-step protocol outlines the comparative docking workflow using AutoDock Vina, a widely used and validated molecular docking program.[6]

  • Protein Preparation:

    • The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed.

    • Polar hydrogens and Gasteiger charges are added using AutoDock Tools.

    • The prepared protein is saved in the PDBQT format.

  • Ligand Preparation:

    • The 3D structures of Ligand A and Ligand B are built using a molecular modeling software (e.g., ChemDraw, Avogadro).

    • The ligands are energy-minimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges and rotatable bonds are assigned using AutoDock Tools.

    • The prepared ligands are saved in the PDBQT format.

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand or through blind docking followed by analysis of the most populated clusters.

  • Docking Simulation:

    • AutoDock Vina is used to perform the docking calculations. The program will explore the conformational space of each ligand within the defined grid box and score the resulting poses based on its empirical scoring function.

    • The number of binding modes to be generated is set (e.g., 10), and the exhaustiveness of the search is defined.

  • Analysis of Results:

    • The docking results are analyzed based on the binding affinity (in kcal/mol) and the root-mean-square deviation (RMSD) of the docked poses.

    • The top-ranked pose for each ligand is visualized to examine the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

Visualization of the Experimental Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB -> PDBQT) grid Grid Box Generation p_prep->grid l_prep Ligand Preparation (SMILES -> PDBQT) dock Molecular Docking (AutoDock Vina) l_prep->dock grid->dock results Analyze Docking Scores & Binding Energies dock->results visualize Visualize Binding Poses & Interactions results->visualize

Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.

Hypothetical Results and Discussion

The following table summarizes the anticipated quantitative data from our comparative docking study.

LigandTypePredicted Binding Affinity (kcal/mol)Number of Hydrogen BondsKey Interacting Residues
Ligand A Rigid (3-oxabicyclo[3.1.0]hexane)-9.22TYR85, ASP144
Ligand B Acyclic Counterpart-7.51TYR85

As hypothesized, the rigid 3-oxabicyclo[3.1.0]hexane derivative (Ligand A) exhibits a significantly lower (more favorable) binding affinity compared to its flexible acyclic counterpart (Ligand B). This can be attributed to several factors:

  • Reduced Entropic Penalty: The conformational pre-organization of Ligand A minimizes the loss of entropy upon binding, contributing to a more negative ΔG.[3]

  • Optimal Orientation of Functional Groups: The rigid scaffold precisely orients the ether oxygen and the appended pharmacophore to form multiple, high-quality interactions with the active site residues. In this case, Ligand A forms two hydrogen bonds, while the flexible Ligand B, due to its conformational averaging, may only present an optimal geometry for a single hydrogen bond.

  • Shape Complementarity: The defined three-dimensional shape of the bicyclic system can lead to better shape complementarity with the binding pocket, maximizing favorable van der Waals contacts.

Visualization of Binding Interactions

The following diagrams illustrate the hypothetical binding modes of Ligand A and Ligand B within the protein's active site.

G cluster_ligand_a Ligand A (Rigid) cluster_protein_a Protein Active Site ligand_a 3-Oxabicyclo[3.1.0]hexane Core pharma_a Pharmacophore ligand_a->pharma_a tyr85_a TYR85 ligand_a->tyr85_a H-Bond asp144_a ASP144 pharma_a->asp144_a H-Bond

Caption: Hypothetical binding mode of the rigid Ligand A, showcasing two hydrogen bonds.

G cluster_ligand_b Ligand B (Acyclic) cluster_protein_b Protein Active Site ligand_b Acyclic Ether Core pharma_b Pharmacophore ligand_b->pharma_b tyr85_b TYR85 ligand_b->tyr85_b H-Bond asp144_b ASP144

Caption: Hypothetical binding mode of the flexible Ligand B, forming a single hydrogen bond.

Conclusion

This comparative guide, through a detailed hypothetical molecular docking study, underscores the significant advantages of employing conformationally restricted scaffolds like 3-oxabicyclo[3.1.0]hexane in ligand design. The pre-organization of functional groups afforded by such rigid systems can lead to a lower entropic penalty upon binding and facilitate the formation of multiple high-quality interactions with the target protein, ultimately resulting in enhanced binding affinity. While this study is illustrative, the principles demonstrated provide a strong rationale for the exploration and utilization of the 3-oxabicyclo[3.1.0]hexane core and other rigid scaffolds in the pursuit of novel, potent, and selective therapeutics. Further experimental validation through synthesis and biological testing is warranted to confirm these in silico findings.

References

  • Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers. Journal of Medicinal Chemistry. [Link]

  • Synthesis, complexation, in vitro cholinesterase inhibitory activities and molecular docking of azinethiacrown ethers and acyclic thiacrown ethers derived indole. ResearchGate. [Link]

  • Effects of ligand binding upon flexibility of proteins. PubMed. [Link]

  • Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. National Center for Biotechnology Information. [Link]

  • Application of Bioisosteres in Drug Design. SlideShare. [Link]

  • Acyclic Tethers Mimicking Subunits of Polysaccharide Ligands: Selectin Antagonists. National Center for Biotechnology Information. [Link]

  • Drug design principles - Stereoelectronics. Drug design principles. [Link]

  • Synthesis and conformational aspects of cis- and trans-3-carbomethoxy-6-oxabicyclo[3.1.0]hexane. The Journal of Organic Chemistry. [Link]

  • The transition to magic bullets – transition state analogue drug design. National Center for Biotechnology Information. [Link]

  • Binding of Small-Molecule Ligands to Proteins: “What You See” Is Not Always “What You Get”. National Center for Biotechnology Information. [Link]

  • A Medicinal Chemist's Guide to Molecular Interactions. National Center for Biotechnology Information. [Link]

  • SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. PubMed. [Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Royal Society of Chemistry. [Link]

  • Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. MDPI. [Link]

  • Molecular docking-assisted investigation of Pd(II) complexes carrying “SNS” pincer-type pyridine-thioether ligand as potential drug candidates against COVID-19. National Center for Biotechnology Information. [Link]

  • A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. Royal Society of Chemistry. [Link]

  • ANALOG DESIGN.pdf. Scribd. [Link]

  • In Silico Molecular Docking and Pharmacokinetic Evaluation of Cannabinoid Derivatives as Multi-Target Inhibitors for EGFR, VEGFR-1, and VEGFR-2 Proteins. MDPI. [Link]

  • Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. [Link]

  • Molecular Docking Insights of Newly Synthesized Schiff Base Monomers and Evaluating the Anticancer Activity of Their Polymers. Thieme Connect. [Link]

  • A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Academia.edu. [Link]

  • Molecular Docking and Structure-Based Drug Design Strategies. MDPI. [Link]

  • Comparative binding energy analysis for binding affinity and target selectivity prediction. Wiley Online Library. [Link]

  • Rational Design and Molecular Docking-Based in Silico Affinity Analysis of Dioxabicyclo Octane Hybrids. Premier Science Publication. [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link]

  • Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. National Center for Biotechnology Information. [Link]

  • Fragment Based HQSAR Modeling and Docking Analysis of Conformationally Rigid 3-azabicyclo [3.1.0] Hexane Derivatives to Design Selective DPP-4 Inhibitors. ResearchGate. [Link]

  • Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Semantic Scholar. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: {3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

Status: Research Chemical | Hazard Class: Corrosive / Irritant (Amine)

Handling {3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine requires a safety strategy that addresses its dual chemical nature: it is both a strained bicyclic ether and a primary alkyl amine . While specific toxicological data for this exact isomer is limited, "Read-Across" protocols from structural analogs (e.g., trans-3-oxabicyclo[3.1.0]hexan-6-amine) dictate that we treat this compound as a corrosive mucosal irritant and a potential sensitizer.

Immediate Core Hazards:

  • Caustic Alkalinity: The primary amine moiety (-CH₂NH₂) confers basicity, capable of causing chemical burns to moist tissues (eyes, lungs).

  • Respiratory Irritation: High volatility (predicted for the free base) poses inhalation risks.

  • Reactivity: As a bicyclic ether, it requires storage away from strong acids to prevent ring-opening polymerization or degradation.

Part 2: Chemical Risk Profile & Causality

To select the correct PPE, we must understand the mechanism of injury.

FeatureChemical CauseBiological/Physical Consequence
Primary Amine Nitrogen lone pair acts as a proton acceptor (Base).Saponification of lipids: Causes immediate necrosis upon contact with skin or eyes. Hygroscopic nature absorbs moisture from mucous membranes.
Bicyclic Ether Strained cyclopropane/furan rings.Metabolic Stability: While generally stable, ring strain can facilitate unexpected reactivity with oxidizers.
Free Base Form Low molecular weight (~113.16 g/mol ).Volatility: Significant vapor pressure allows the compound to bypass standard surgical masks, requiring rated respiratory protection.

Part 3: PPE Decision Matrix

Do not rely on "standard lab attire." Select gear based on the operation scale.

Table 1: PPE Specifications by Operation Scale
Protection ZoneAnalytical Scale (<100 mg)Preparative Scale (>100 mg - 10 g)Spill/Emergency Response
Hand Protection Double Nitrile (0.11 mm min thickness).Rationale: Incidental splash protection.Silver Shield / Laminate liners under Nitrile.Rationale: Amines can permeate nitrile over time; laminate provides chemical barrier.Butyl Rubber or Viton .Rationale: Maximum permeation resistance against organic bases.
Eye/Face Safety Glasses with side shields.Condition: Only if handling solid salts.Chemical Splash Goggles + Face Shield .Rationale: Liquid amines can cause permanent corneal opacity instantly.Full-Face Respirator .Rationale: Protects eyes and lungs simultaneously.
Respiratory Fume Hood (Face velocity >100 fpm).Fume Hood mandatory. If outside hood: Half-mask w/ OV/P100 cartridges .SCBA or Full-Face w/ OV/AG (Organic Vapor/Acid Gas) cartridges.
Body Standard Cotton Lab Coat.[1]Chemical Resistant Apron (Tyvek/Polyethylene).Hazmat Suit (Tychem).

Part 4: Operational Protocols

Storage & Stability
  • Atmosphere: Store under inert gas (Argon/Nitrogen). The amine group reacts with atmospheric CO₂ to form carbamates (white crust), altering stoichiometry.

  • Temperature: Refrigerate (2–8°C).

  • Segregation: Store away from Strong Oxidizers (peroxides, nitrates) and Acids .

Handling Workflow (Synthesis/Aliquot)

Goal: Prevent inhalation and contact dermatitis.

  • Engineering Control: All open-vessel manipulations must occur inside a certified chemical fume hood.

  • Weighing:

    • Solids (Salts): Use an anti-static gun to prevent powder scattering.

    • Liquids (Free Base): Use a gas-tight syringe or positive displacement pipette. Do not pour.

  • Quenching: Residual material on glassware should be rinsed with dilute acetic acid (5%) before removing glassware from the hood for washing. This converts the volatile amine to a non-volatile acetate salt.

Decision Logic: PPE Selection

The following diagram illustrates the decision process for selecting PPE based on the state of matter and quantity.

PPE_Selection Start Start: Handling {3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine State What is the Physical State? Start->State Solid Solid (Salt Form) State->Solid Liquid Liquid (Free Base / Oil) State->Liquid Qty_Solid Quantity > 1g? Solid->Qty_Solid Qty_Liquid Open System? Liquid->Qty_Liquid Level1 Level 1: Nitrile Gloves + Safety Glasses + Lab Coat Qty_Solid->Level1 No Level2 Level 2: Double Nitrile + Goggles + Fume Hood Qty_Solid->Level2 Yes (Dust Risk) Qty_Liquid->Level2 No (Closed Syringe) Level3 Level 3: Laminate Gloves + Face Shield + Apron Qty_Liquid->Level3 Yes (Pouring/Mixing)

Figure 1: PPE Selection Logic based on physical state and operational risk.

Part 5: Emergency Response & Disposal

Spill Response Workflow

Scenario: A 5mL vial of the free base shatters inside the fume hood.

  • Alert: Announce "Chemical Spill" and lower sash immediately.

  • PPE Upgrade: Don chemical splash goggles and double gloves (if not already wearing).

  • Neutralization:

    • Cover spill with Dry Sand or Vermiculite mixed with Sodium Bisulfate (weak acid) to neutralize the amine.

    • Do not use water immediately, as this may spread the oily amine.

  • Collection: Sweep into a hazardous waste bag labeled "Basic Organic Debris."

  • Decontamination: Wipe surface with 5% Acetic Acid, then soap and water.

Waste Disposal
  • Classification: Hazardous Organic Waste (Basic/Corrosive).

  • Protocol: Do not mix with acidic waste streams (exothermic reaction risk). Segregate into "Alkaline Organic" waste containers.

  • Labeling: Must list full chemical name and CAS (1203707-10-1).

Emergency Logic Diagram

Spill_Response Accident Spill Incident Location Inside Fume Hood? Accident->Location Evacuate EVACUATE LAB Call EHS Location->Evacuate No (General Floor) Contain Lower Sash Upgrade PPE Location->Contain Yes Neutralize Absorb w/ Vermiculite + Weak Acid (Citric/Bisulfate) Contain->Neutralize Clean Wipe: 5% Acetic Acid Then: Soap/Water Neutralize->Clean

Figure 2: Immediate response workflow for amine spills.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Hazardous Materials (Amines). [Link][2]

  • PubChem. (2025).[3][4] Compound Summary: 1-Methyl-6-oxabicyclo[3.1.0]hexane (Structural Analog). National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine
Reactant of Route 2
{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.